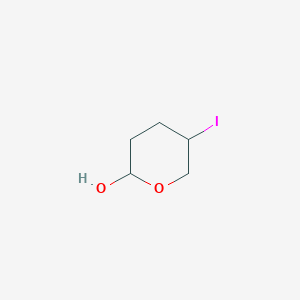
5-Iodooxan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Iodotetrahydro-2H-pyran-2-ol is an organic compound that belongs to the class of tetrahydropyrans It is characterized by the presence of an iodine atom attached to the tetrahydropyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodotetrahydro-2H-pyran-2-ol can be achieved through several methods. One common approach involves the iodination of tetrahydro-2H-pyran-2-ol. This can be done using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions . Another method involves the use of iodine monochloride (ICl) in the presence of a base like pyridine .
Industrial Production Methods
Industrial production of 5-Iodotetrahydro-2H-pyran-2-ol typically involves large-scale iodination reactions. The process is optimized to ensure high yield and purity of the product. The reaction conditions are carefully controlled to prevent over-iodination and to minimize the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
5-Iodotetrahydro-2H-pyran-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The iodine atom can be reduced to form tetrahydro-2H-pyran-2-ol.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of tetrahydro-2H-pyran-2-ol derivatives.
Oxidation: Formation of 2-oxo-tetrahydropyran.
Reduction: Formation of tetrahydro-2H-pyran-2-ol.
Wissenschaftliche Forschungsanwendungen
5-Iodotetrahydro-2H-pyran-2-ol has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Biological Studies: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Iodotetrahydro-2H-pyran-2-ol involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s reactivity and interaction with enzymes and receptors . The tetrahydropyran ring provides a stable scaffold that can be modified to enhance the compound’s activity and selectivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydro-2H-pyran-2-ol: Lacks the iodine atom, making it less reactive in halogen bonding.
2-Iodotetrahydrofuran: Similar structure but with a furan ring instead of a pyran ring.
5-Bromotetrahydro-2H-pyran-2-ol: Similar compound with a bromine atom instead of iodine.
Uniqueness
5-Iodotetrahydro-2H-pyran-2-ol is unique due to the presence of the iodine atom, which enhances its reactivity and potential for halogen bonding. This makes it a valuable intermediate in organic synthesis and a useful probe in biochemical studies.
Eigenschaften
CAS-Nummer |
645413-13-4 |
|---|---|
Molekularformel |
C5H9IO2 |
Molekulargewicht |
228.03 g/mol |
IUPAC-Name |
5-iodooxan-2-ol |
InChI |
InChI=1S/C5H9IO2/c6-4-1-2-5(7)8-3-4/h4-5,7H,1-3H2 |
InChI-Schlüssel |
FGCUQNQYFCYWCG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OCC1I)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl (3aS,7S,7aS)-7-hydroxy-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine-4-carboxylate](/img/structure/B13116466.png)
![[1,2,5]Selenadiazolo[3,4-d]pyrimidine](/img/structure/B13116480.png)
![6-Amino-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione](/img/structure/B13116489.png)

![2-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide](/img/structure/B13116501.png)

![3,3-Dioctyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine](/img/structure/B13116508.png)
![4-Thioxo-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one](/img/structure/B13116510.png)

![N,5-dimethyl-2,3-dihydroimidazo[1,2-c]pyrimidin-7-amine](/img/structure/B13116523.png)


![2,3,8-Trimethylpyrido[3,4-b]pyrazin-5(6H)-one](/img/structure/B13116549.png)
